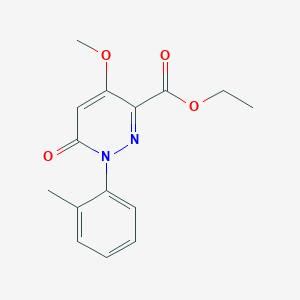

Ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a methoxy group at the 4-position and a 2-methylphenyl substituent at the 1-position of the dihydropyridazine ring. The compound is synthesized via cyclocondensation reactions involving hydrazones and ethyl cyanoacetate under thermal conditions, as inferred from related pyridazine derivatives in the literature .

The compound is listed in supplier databases (e.g., PubChem) with synonyms such as ethyl 4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and is available from multiple commercial sources . Its applications remain underexplored in the provided evidence, though pyridazine derivatives are frequently investigated for pharmacological activities, including kinase inhibition and adenosine receptor modulation .

Properties

IUPAC Name |

ethyl 4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-4-21-15(19)14-12(20-3)9-13(18)17(16-14)11-8-6-5-7-10(11)2/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDQOGJZYDWDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the pyridazine ring, followed by the introduction of the methoxy, oxo, and carboxylate groups through subsequent reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Substitution: The functional groups on the pyridazine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the pyridazine ring.

Scientific Research Applications

Ethyl 4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups on the pyridazine ring allows the compound to form specific interactions with these targets, potentially leading to biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Physical Properties: The 2-methylphenyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in compound 18). This may lower melting points relative to analogs with planar substituents (e.g., 4-nitrophenyl in 12g), though data for the target compound is lacking . Electron-donating groups (e.g., 4-OCH₃ in 12e) correlate with higher yields (81–95%) compared to electron-withdrawing groups (e.g., 4-NO₂ in 12g: 40% yield), suggesting that electronic effects influence reaction efficiency .

Spectral Characteristics: The methoxy group (OCH₃) in the target compound would produce a distinct singlet near δ 3.8–4.0 in $ ^1H $ NMR, similar to compound 12e . The absence of a cyano group (CN) in the target compound differentiates it from analogs like 12b–12g, which exhibit strong MS signals for M+H⁺ ions due to the CN moiety .

Biological Activity

Ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of increasing interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antitumor Activity

Recent studies have highlighted the compound's antitumor effects . In a Karpas-422 xenograft model, it demonstrated significant tumor growth inhibition when administered at a dosage of 160 mg/kg twice daily. The mechanism appears to involve the inhibition of the Polycomb Repressive Complex 2 (PRC2), particularly targeting the EZH2 protein, which is crucial for transcriptional silencing in cancer cells .

The compound operates primarily through:

- Inhibition of EZH2 : By blocking this enzyme, the compound prevents the methylation of histone H3 at lysine 27, leading to reactivation of tumor suppressor genes .

- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cell lines, suggesting a potential for therapeutic use in malignancies associated with PRC2 dysregulation.

Case Studies

- Karpas-422 Xenograft Model : In this study, the compound was administered to mice bearing Karpas-422 tumors. Results showed a reduction in tumor volume compared to control groups, indicating effective antitumor properties .

- Cell Line Studies : Various cancer cell lines treated with the compound exhibited decreased viability and increased markers of apoptosis. This suggests its potential as an anticancer agent across different types of malignancies.

Research Findings Summary

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Clinical Trials : The transition from preclinical models to human trials will be critical in determining efficacy and safety.

- Mechanistic Studies : More detailed investigations into the molecular pathways affected by this compound could provide insights into its broader therapeutic applications.

- Analog Development : Synthesis of analogs may enhance potency or selectivity for specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.